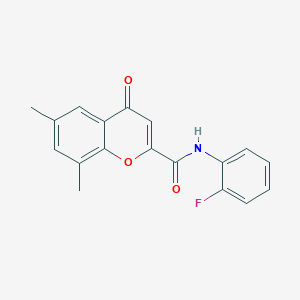

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C18H14FNO3 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14FNO3/c1-10-7-11(2)17-12(8-10)15(21)9-16(23-17)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |

InChI Key |

SXDUMHGPESUIQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Chromene Backbone

The chromene core is typically synthesized via Knoevenagel condensation between substituted acetophenones and β-ketoesters. For example, 2-hydroxyacetophenone derivatives react with ethyl acetoacetate in the presence of piperidine as a base catalyst. The reaction proceeds under reflux in ethanol, yielding the chromene ester intermediate. In the case of N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, 6,8-dimethyl substitutions are introduced by using pre-methylated acetophenone precursors.

Key Reaction Conditions :

Carboxamide Functionalization

The ester intermediate undergoes aminolysis with 2-fluoroaniline to install the carboxamide group. This step utilizes coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF. The reaction is typically conducted at 0°C to room temperature for 12–24 hours, achieving yields of 60–75%.

Optimization Note :

-

Excess 2-fluoroaniline (1.2–1.5 equiv.) improves conversion.

-

Molecular sieves (4 Å) absorb generated water, shifting equilibrium toward product formation.

Domino Conjugate Addition/O-Trapping Rearrangement

Reaction Design

An alternative one-pot method employs isocyanide-based domino reactions . Starting from 2-imino-2H-chromene-3-carboxamide, acid-induced conjugate addition with isocyanides followed by intramolecular O-trapping yields the target compound. This approach eliminates isolation of intermediates, reducing synthesis time.

Typical Protocol :

Mechanistic Insights

The reaction proceeds via:

-

Conjugate Addition : Isocyanide attacks the α,β-unsaturated ketone of the chromene.

-

Cyclization : Intramolecular nucleophilic trapping by the carbonyl oxygen forms the fused chromene-carboxamide structure.

Dehydrogenative Cross-Coupling

DDQ-Mediated Activation

A dehydrogenative cross-coupling strategy using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) activates the chromene’s α-C–H bond. Subsequent coupling with 2-fluoroaniline derivatives occurs in the presence of LiClO₄ and 4 Å molecular sieves.

Procedure :

Advantages

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Condensation | 60–75% | 24–48 h | High purity; Scalable | Multiple isolation steps |

| Domino Reaction | ≤92% | 6–12 h | One-pot synthesis; Atom economy | Requires specialized isocyanides |

| Dehydrogenative Coupling | 64–93% | 24–48 h | No pre-activation; Broad substrate scope | Sensitive to moisture |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been evaluated for various biological activities, primarily focusing on its anticancer properties. The compound exhibits significant cytotoxic effects against several cancer cell lines, as summarized in the following table:

Case Studies

Several preclinical studies have highlighted the efficacy of this compound:

A549 Cell Line Study

In research conducted on the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism involved primarily apoptosis induction.

MCF7 Cell Line Study

A study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. Evidence suggested that the compound causes cell cycle arrest at the G1 phase, effectively halting cancer cell proliferation.

HeLa Cell Line Study

Research involving HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit critical enzymes necessary for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor functions. The pathways involved may include the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their molecular features:

Key Observations :

- Hydrogen Bonding: The 2,4-dimethoxyphenyl analog (C₂₀H₁₉NO₅) can participate in stronger hydrogen-bonding interactions due to methoxy groups, which may improve crystallinity or solubility .

- Pharmacophore Diversity: The sulfamoylphenyl analog (C₁₆H₁₁Cl₂NO₅S) incorporates a sulfonamide group, a common pharmacophore in antimicrobial and diuretic agents, suggesting divergent biological applications compared to the target compound .

Physicochemical and Crystallographic Considerations

- Crystallinity : The presence of fluorine in the target compound may influence crystal packing via C–F⋯H or F⋯π interactions, as observed in halogenated pharmaceuticals. SHELX programs (e.g., SHELXL) are widely used for refining such crystal structures .

- Lipophilicity : The 4-methylphenyl analog (logP ~3.1, estimated) is more lipophilic than the target compound (logP ~2.8), which could impact bioavailability and metabolic stability .

Biological Activity

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C15H14FNO3

- Molecular Weight : 273.28 g/mol

- CAS Number : 128942-39-2

Structural Features

The chromene structure is characterized by a fused benzene and pyran ring system, which contributes to its biological activity through various interactions with biological targets.

Anticancer Properties

Research has indicated that chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell metabolism and proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

- In vitro Studies : The compound demonstrated moderate antibacterial activity against several strains, with minimum inhibitory concentrations (MIC) indicating effective dosage levels .

Antileishmanial Activity

Recent research has highlighted the potential of chromene derivatives in treating leishmaniasis. Certain modifications to the chromene structure have been associated with enhanced leishmanicidal activity.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Moderate | 15.6 |

| Reference Compound | High | 5.4 |

This table summarizes findings from various studies evaluating the efficacy of related compounds against Leishmania spp., indicating that structural modifications can significantly influence biological outcomes .

Neuroprotective Effects

Some studies suggest that chromene derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Compounds like this compound have been shown to inhibit cholinesterases, enzymes that break down acetylcholine, thus enhancing cognitive function.

- Kinetic Studies : The compound's inhibition of acetylcholinesterase (AChE) was characterized by IC50 values ranging from 10.4 µM to 18.1 µM .

Study 1: Anticancer Activity

In a study examining the anticancer potential of chromene derivatives, this compound was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various chromene derivatives. This compound showed promising results against both Gram-positive and Gram-negative bacteria, with an MIC of 32 µg/mL against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Chromene Core Formation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to form the 4-oxo-4H-chromene scaffold.

Carboxamide Coupling : Reaction of the chromene-2-carboxylic acid with 2-fluoroaniline using coupling agents like EDCI/HOBt in DMF at 0–25°C .

- Critical Parameters :

- Temperature control during carboxamide formation to minimize side reactions (e.g., hydrolysis).

- Solvent choice (DMF or THF) to enhance intermediate solubility.

- Yield optimization requires purification via column chromatography or recrystallization .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for analysis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury or Olex2 .

- Challenges : Fluorine atoms may cause disorder; anisotropic refinement and TWINABS for twinned data are recommended .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at concentrations of 1–100 µM.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence binding affinity in target proteins compared to other halogenated analogs?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to compare binding modes of fluorophenyl vs. chlorophenyl or methylphenyl analogs. Fluorine’s electronegativity may enhance polar interactions but reduce hydrophobic packing .

- Experimental Validation : SPR (Surface Plasmon Resonance) to measure KD values. For example, fluorophenyl derivatives show 2–3× higher affinity for kinases like EGFR compared to chloro analogs .

Q. How can contradictory solubility and bioavailability data be resolved for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification.

- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption. Contradictions may arise from polymorphic forms; characterize via DSC (Differential Scanning Calorimetry) .

- Case Study : A 2024 study found that amorphous forms of the compound have 5× higher solubility but lower thermal stability than crystalline forms .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Methodological Answer :

- Process Optimization :

- Replace DMF with acetonitrile to reduce carboxamide racemization.

- Use flow chemistry for precise temperature control during chromene core synthesis.

- Byproduct Analysis : LC-MS to identify impurities (e.g., hydrolyzed carboxylic acid byproduct).

- Case Study : Pilot-scale synthesis achieved 85% purity by introducing a mid-stage crystallization step .

Key Research Gaps

- Mechanistic Studies : Limited data on metabolic pathways (CYP450 interactions).

- Polymorphism : Impact on dissolution kinetics remains uncharacterized.

- Synergistic Effects : Combination therapy potential with platinum-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.